molecular formula C3H4O2 B1338162 Acrylic acid-d4 CAS No. 285138-82-1

Acrylic acid-d4

Cat. No.: B1338162
CAS No.: 285138-82-1
M. Wt: 76.09 g/mol
InChI Key: NIXOWILDQLNWCW-JMLDNBOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrylic acid-d4, also known as 2-Propenoic-2,3,3-d3 acid, is a deuterated form of acrylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a pungent odor and is widely used in various industrial applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

Acrylic acid-d4 plays a significant role in biochemical reactions, particularly in the study of polymerization processes and metabolic pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be used to study the inhibition of polymerization reactions by interacting with inhibitors such as monomethyl ether hydroquinone and phenothiazine . These interactions are crucial for understanding the stability and reactivity of this compound in different biochemical environments.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the swelling and drug release behavior of hydrogels, which are used in drug delivery systems . This compound’s impact on cell function is significant, as it can alter the release kinetics of drugs and other bioactive molecules, thereby influencing therapeutic outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of this compound can inhibit the polymerization of acrylic acid by interacting with inhibitors like monomethyl ether hydroquinone . Additionally, this compound can influence gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under specific storage conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower dosages, this compound can have minimal toxic effects, while higher dosages can lead to adverse effects such as oxidative stress and alterations in antioxidant status . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the production of acrylic acid in microbial systems. For instance, in Escherichia coli, this compound can be produced through pathways involving glycerol, malonyl-CoA, and β-alanine . These pathways highlight the importance of this compound in metabolic engineering and synthetic biology applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . The precise localization of this compound is critical for understanding its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylic acid-d4 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms in acrylic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient exchange of hydrogen with deuterium .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic deuteration of acrylic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve high yields of this compound. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Acrylic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acrylic acid-d4 has numerous applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Acrylic Acid-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable for studies involving isotopic labeling and tracing. Additionally, deuterated compounds like this compound are essential in NMR spectroscopy due to their ability to reduce background signals and enhance the resolution of spectra .

Properties

IUPAC Name

deuterio 2,3,3-trideuterioprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-JMLDNBOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514652
Record name (~2~H_3_)Prop-2-en(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285138-82-1
Record name 2-Propenoic-2,3,3-d3 acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285138-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_3_)Prop-2-en(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285138-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylic acid-d4
Reactant of Route 2
Acrylic acid-d4
Reactant of Route 3
Acrylic acid-d4
Reactant of Route 4
Acrylic acid-d4
Reactant of Route 5
Acrylic acid-d4
Reactant of Route 6
Acrylic acid-d4
Customer
Q & A

Q1: What significant structural transformation does acrylic acid-d4 undergo under high pressure?

A1: this compound, a deuterated form of acrylic acid, exhibits a reconstructive phase transition at a pressure of approximately 0.8 GPa []. This signifies a major rearrangement of its molecular structure, leading to the formation of a distinct high-pressure phase. Interestingly, the molecule remains in a molecular state up to at least 7.2 GPa before undergoing polymerization upon decompression to ambient pressure [].

Q2: How does the polymerization of this compound under high pressure differ from traditional polymerization methods?

A2: The high-pressure polymerization of this compound results in a polymer with a distinct molecular structure compared to polymers synthesized through conventional methods []. This highlights the unique influence of pressure on the reaction pathway and product formation. Further characterization of this unique polymer using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry can provide valuable insights into its specific properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.